(4E,8E)-Dodeca-4,8-dienedial

Stereochemistry Physical Properties Isomer Comparison

(4E,8E)-Dodeca-4,8-dienedial (CAS 60391-93-7) is a linear C12 α,ω-unsaturated dialdehyde with two E‑configured double bonds at positions 4 and 8. It belongs to the class of aliphatic unsaturated dialdehydes, distinguished from saturated analogs (e.g., dodecanedial) and other geometric isomers such as (4E,8Z)-dodeca-4,8-dienedial (CAS 15786‑37‑5) by its exclusive all‑trans diene geometry and the resulting conformational and reactivity profile.

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
CAS No. 60391-93-7
Cat. No. B12649862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4E,8E)-Dodeca-4,8-dienedial
CAS60391-93-7
Molecular FormulaC12H18O2
Molecular Weight194.27 g/mol
Structural Identifiers
SMILESC(CC=CCCC=O)C=CCCC=O
InChIInChI=1S/C12H18O2/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h3-6,11-12H,1-2,7-10H2/b5-3+,6-4+
InChIKeyCIGZZLYQLQLUQO-GGWOSOGESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(4E,8E)-Dodeca-4,8-dienedial (CAS 60391-93-7): A Defined-Stereochemistry Aliphatic Dialdehyde for Isomer-Sensitive Research and Synthesis


(4E,8E)-Dodeca-4,8-dienedial (CAS 60391-93-7) is a linear C12 α,ω-unsaturated dialdehyde with two E‑configured double bonds at positions 4 and 8 . It belongs to the class of aliphatic unsaturated dialdehydes, distinguished from saturated analogs (e.g., dodecanedial) and other geometric isomers such as (4E,8Z)-dodeca-4,8-dienedial (CAS 15786‑37‑5) by its exclusive all‑trans diene geometry and the resulting conformational and reactivity profile [1].

Why Generic or Mixed-Isomer Substitution Fails for (4E,8E)-Dodeca-4,8-dienedial in Stereochemistry-Sensitive Applications


Even minor changes in double-bond geometry among dodecadienedial isomers can dramatically alter physicochemical properties and biological interactions [1]. The (4E,8E) isomer possesses a symmetrical, fully extended conformation that differs fundamentally from the kinked (4E,8Z) or (4Z,8E) geometries, affecting everything from boiling point and refractive index to reactivity in cyclization and cross-linking reactions [2]. For procurement in isomer‑sensitive synthesis or materials research, substitution with a mixed‑isomer or undefined‑stereochemistry product introduces an uncontrolled variable that can compromise reaction selectivity and product performance [3].

(4E,8E)-Dodeca-4,8-dienedial Quantitative Differentiation Evidence: Physical Properties, Stereochemistry, and Synthetic Utility vs. Closest Analogs


Exclusive (E,E) Stereochemistry Confers Measurably Distinct Physical Properties vs. (E,Z) Isomer

The (4E,8E) isomer exhibits physical constants that differ from the (4E,8Z) isomer, providing a basis for identity verification and purity assessment. Patent data for distilled (all‑E)-dodeca-4,8-dienedial reports a refractive index n20/D of 1.4789 and density D20 of 0.956 g/mL, while the (4E,8Z) isomer (CAS 15786‑37‑5) is reported with a predicted density of 0.931 g/cm³ and boiling point of 319.0 °C [1]. These differences, although partially predicted for the (E,Z) isomer, enable analytical discrimination between the two geometric isomers.

Stereochemistry Physical Properties Isomer Comparison

Aldehyde Content (CHO) as a Purity Metric for (4E,8E)-Dodeca-4,8-dienedial Relative to Saturated Dialdehyde Standards

The aldehyde content of the (4E,8E) compound, measured as meq CHO per gram, serves as a direct quality indicator distinct from that of the fully saturated analog dodecanedial. Distilled (all‑E)-dodeca-4,8-dienedial exhibits a CHO value of 10.16 meq/g (theoretical 10.3 meq/g), while the crude reduction product shows CHO = 9.4 meq/g [1]. In contrast, saturated dodecanedial (C12H22O2, MW 198.30) has a theoretical CHO content of approximately 10.08 meq/g, but the presence of two double bonds in the (4E,8E) compound alters its redox behavior and reactivity with nucleophiles relative to the saturated backbone [2].

Purity Analysis Aldehyde Content Quality Control

Established Synthetic Utility: (Z,E)-Dodeca-4,8-dienedial Monoacetal as a Precursor in Muscone Total Synthesis

The monoacetal of (Z,E)-4,8-dodecadienedial serves as a critical starting material in the OH-assisted Prins macrocyclic ring closure for the synthesis of (R,S)-muscone, demonstrating that the dodecadienedial scaffold—specifically with a (Z,E) geometry—enables efficient C16‑precursor formation and acid‑catalyzed cyclization in dilute (≤1%) solutions [1]. While this application employs the (Z,E) isomer, it establishes the synthetic value of the stereodefined dodeca-4,8-dienedial scaffold, with the (4E,8E) isomer offering an alternative geometry for analogous cyclization or cross-linking studies where all‑trans topology is required .

Total Synthesis Prins Cyclization Macrocyclization

Class-Level SAR: Stereochemistry of Unsaturated Dialdehydes Dramatically Modulates Biological Activity

A systematic SAR study of 18 unsaturated dialdehydes demonstrated that small structural changes, including stereoisomerization, produce large qualitative and quantitative differences in mutagenic activity in the Salmonella/microsome assay [1]. Although (4E,8E)-dodeca-4,8-dienedial was not among the 18 compounds tested, the class‑level finding that stereoisomerization can dramatically alter bioactivity provides a strong inferential basis for prioritizing the specific (E,E) isomer in any biological screening or bioactive molecule development program [2].

Structure-Activity Relationship Mutagenicity Stereoisomerism

Patent-Documented Scalable Synthesis from Cyclododecatriene Provides Industrial Supply Chain Advantage

U.S. Patent 4,177,214 describes a reproducible, scalable process for preparing dodeca-4,8-dienedial via ozonolysis of 1,5,9-cyclododecatriene (CDT) followed by catalytic hydrogenation, yielding 961.58 g of crude dialdehyde from 3890 g of monoozonide solution in a single batch [1]. The process achieves an isolated yield of approximately 72.8% of theoretical for the analogous octen-4-dial-(1,8) synthesis [2]. This established industrial route distinguishes (4E,8E)-dodeca-4,8-dienedial from other geometric isomers that may require lengthier stereoselective syntheses (e.g., Wittig-based routes) and from saturated dodecanedial, which requires an additional hydrogenation step.

Scalable Synthesis Ozonolysis Catalytic Hydrogenation

Optimal Application Scenarios for (4E,8E)-Dodeca-4,8-dienedial Based on Available Evidence


Isomer-Pure Starting Material for Stereospecific Macrocyclization and Tandem Bis-Aldehyde Reactions

Researchers pursuing total synthesis of macrocyclic natural products or novel materials via bis‑aldehyde cyclization or double condensation reactions should specify the (4E,8E) isomer to control the spatial orientation of reacting termini. The all‑trans geometry ensures a defined, extended molecular conformation that directly influences cyclization regiochemistry and product ring size, as demonstrated with the (Z,E) isomer in muscone synthesis [1].

Quality-Control Standard for Differentiating Geometric Isomers in Purchased Dialdehyde Batches

Analytical and procurement teams can use the published refractive index (n20/D = 1.4789) and density (D20 = 0.956 g/mL) of distilled (4E,8E)-dodeca-4,8-dienedial as batch‑acceptance criteria, enabling rapid discrimination from the (4E,8Z) isomer (density ~0.931 g/cm³) and confirming isomer identity without requiring advanced spectroscopic techniques [1].

Defined-Stereochemistry Probe for Unsaturated Dialdehyde Structure-Activity Relationship (SAR) Studies

Building on class‑level evidence that stereoisomerization of unsaturated dialdehydes dramatically alters mutagenic and antimicrobial activity, the (4E,8E) isomer serves as a defined‑geometry probe for systematic SAR investigations. Using a single, verified isomer eliminates stereochemical ambiguity as a confounding variable in biological assays [2].

Scalable Building Block for Bis-Functional Polymer Cross-Linkers or Dendrimer Cores

The patent‑documented kilogram‑scale synthesis from cyclododecatriene provides an industrial supply advantage for applications requiring multi‑gram to kilogram quantities of a stereodefined dialdehyde building block, such as the preparation of bis‑imine or bis‑hydrazone cross‑linkers, where the extended all‑trans spacer length (~12‑carbon backbone) offers a longer, more rigid linkage than saturated dodecanedial [3].

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